molecular formula C12H10O4 B1445555 Methyl 3-(benzofuran-5-yl)-3-oxopropanoate CAS No. 1404448-87-8

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate

Cat. No.: B1445555
CAS No.: 1404448-87-8
M. Wt: 218.2 g/mol
InChI Key: IUFUNQCWHNVYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate is a chemical compound that belongs to the class of benzofuran derivatives. . This compound features a benzofuran ring, which is a fused aromatic system consisting of a benzene ring fused to a furan ring. The presence of the benzofuran moiety imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of methyl 3-(benzofuran-5-yl)-3-oxopropanoate typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of benzofuran-5-carboxylic acid with methyl acetoacetate in the presence of a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(benzofuran-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Methyl 3-(benzofuran-5-yl)-3-oxopropanoate can be compared with other benzofuran derivatives:

Properties

IUPAC Name

methyl 3-(1-benzofuran-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-15-12(14)7-10(13)8-2-3-11-9(6-8)4-5-16-11/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFUNQCWHNVYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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